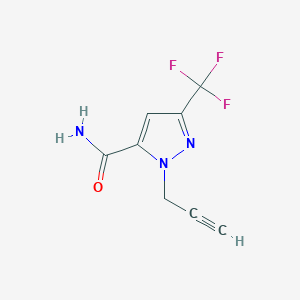

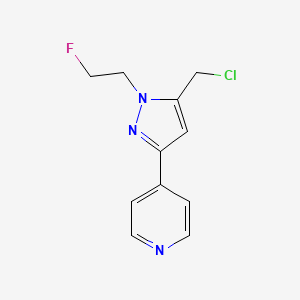

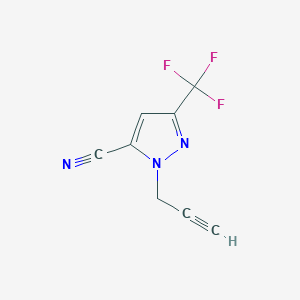

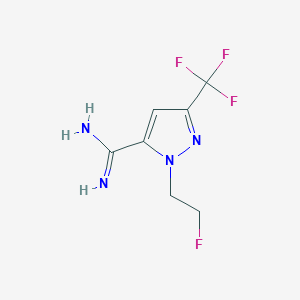

![molecular formula C8H10N4O B1480865 1-etil-1H-imidazo[1,2-b]pirazol-6-carboxamida CAS No. 2098092-48-7](/img/structure/B1480865.png)

1-etil-1H-imidazo[1,2-b]pirazol-6-carboxamida

Descripción general

Descripción

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Multicomponente

El compuesto sirve como bloque de construcción en la reacción de Groebke–Blackburn–Bienaymé (reacción GBB), que es una reacción multicomponente utilizada para la construcción rápida de diversos compuestos N-heterocíclicos . Este método es particularmente valioso para crear grandes bibliotecas de farmacoforos para el descubrimiento de fármacos.

Mejora de la Solubilidad de los Fármacos

Los investigadores han descubierto que la sustitución del anillo indólico por un andamiaje de 1H-imidazo[1,2-b]pirazol puede mejorar significativamente la solubilidad de los fármacos en medios acuosos . Esto tiene implicaciones para mejorar la biodisponibilidad de los productos farmacéuticos.

Investigación del Cáncer

Los derivados del imidazo[1,2-b]pirazol han mostrado potencial como compuestos líderes para la síntesis de nuevos compuestos multidiana. Estos pueden interferir con varias vías de señalización intracelular involucradas en la inflamación y la progresión del cáncer .

Potencial de Sustitución Diverso

La estructura del compuesto permite derivados diversamente sustituidos, que se pueden lograr mediante métodos secuenciales de una sola olla. Esta versatilidad es crucial para el diseño de compuestos con actividades biológicas específicas .

Construcción de la Biblioteca de Farmacoforos

El enfoque de síntesis fácil de los 1H-imidazo[1,2-b]pirazoles permite la construcción de una biblioteca de farmacoforos grande y diversa. Tales bibliotecas son esenciales para la detección de alto rendimiento en el desarrollo de fármacos .

Desarrollo de Isosteros

El 1H-imidazo[1,2-b]pirazol sirve como un isóstero para el grupo indolílico en las moléculas de fármacos. Los isósteros se utilizan para modificar las propiedades físicas de un compuesto sin alterar significativamente su actividad biológica .

Aplicaciones de Química Verde

La síntesis de 1H-imidazo[1,2-b]pirazoles se puede realizar utilizando principios de química verde, minimizando el uso de sustancias peligrosas y reduciendo el impacto ambiental .

Mejora de la Biblioteca Química

Al incorporar derivados de 1H-imidazo[1,2-b]pirazol en bibliotecas químicas, los investigadores pueden mejorar la diversidad y la utilidad potencial de los compuestos disponibles para la detección y el desarrollo .

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include 1-ethyl-1h-imidazo[1,2-b]pyrazole-6-carboxamide, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with diverse target therapeutic molecules with a wide range of binding interaction possibilities . The presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with its targets.

Biochemical Pathways

Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole-containing compounds are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , suggesting that its action, efficacy, and stability may be influenced by the solvent environment.

Análisis Bioquímico

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit spleen tyrosine kinase, an enzyme involved in signal transduction pathways . Additionally, this compound can act as a topoisomerase II catalytic inhibitor, affecting DNA replication and transcription processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of spleen tyrosine kinase can disrupt downstream signaling pathways, affecting cell proliferation and survival . Moreover, as a topoisomerase II inhibitor, it can induce DNA damage, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as spleen tyrosine kinase and topoisomerase II, inhibiting their activity . This inhibition can lead to changes in gene expression, as the affected enzymes play crucial roles in signal transduction and DNA replication. Additionally, the compound’s structure allows it to interact with various electrophiles, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For instance, binding to plasma proteins can enhance its distribution and prolong its half-life .

Subcellular Localization

The subcellular localization of 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes and proteins, optimizing its biochemical effects.

Propiedades

IUPAC Name |

1-ethylimidazo[1,2-b]pyrazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-2-11-3-4-12-7(11)5-6(10-12)8(9)13/h3-5H,2H2,1H3,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUDBEKSQFZARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.